molecular formula C13H17NO3 B1524635 Tert-butyl 7-hydroxyindoline-1-carboxylate CAS No. 945771-04-0

Tert-butyl 7-hydroxyindoline-1-carboxylate

Cat. No. B1524635
M. Wt: 235.28 g/mol
InChI Key: AXPIBRZJKQQUHA-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxyindoline-1-carboxylate, also known as SKI-O-703, is a compound with unique pharmacological and biological properties. It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol .


Synthesis Analysis

Tert-butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of Tert-butyl 7-hydroxyindoline-1-carboxylate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Tert-butyl indoline-1-carboxylate is an N-substituted indoline derivative. It has been used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It has also been used as a reactant in the preparation of allyl- and arylindolines .

Scientific Research Applications

    • Application : It’s used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .
    • Method of Application : The specific experimental procedures would depend on the exact reaction conditions and the other reactants involved. Typically, this would involve mixing the tert-Butyl indoline-1-carboxylate with the other reactants and the Pd catalyst, and then heating the mixture to facilitate the reaction .
    • Results : The outcome of this application would be the formation of aryl alkyl amines .
    • Application : It’s used as a reactant in the preparation of allyl- and arylindolines .
    • Method of Application : Again, the specific experimental procedures would depend on the exact reaction conditions and the other reactants involved. This would typically involve mixing the tert-Butyl indoline-1-carboxylate with the other reactants, and then heating the mixture to facilitate the reaction .
    • Results : The outcome of this application would be the formation of allyl- and arylindolines .
    • Application : It’s used as a reactant in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .
    • Method of Application : The specific experimental procedures would depend on the exact reaction conditions and the other reactants involved. Typically, this would involve mixing the tert-Butyl indoline-1-carboxylate with the other reactants, and then heating the mixture to facilitate the reaction .
    • Results : The outcome of this application would be the formation of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .
    • Application : It’s used as a reactant in asymmetric synthesis of β-amino esters via rhodium prolinate complex-catalyzed α-C-H activation / carbenoid insertion reactions .
    • Method of Application : Again, the specific experimental procedures would depend on the exact reaction conditions and the other reactants involved. This would typically involve mixing the tert-Butyl indoline-1-carboxylate with the other reactants, and then heating the mixture to facilitate the reaction .
    • Results : The outcome of this application would be the formation of β-amino esters .
    • Application : It’s used as a reactant in the preparation of substituted indolines and tetrahydroquinolines via a cycloaddition approach .
    • Method of Application : The specific experimental procedures would depend on the exact reaction conditions and the other reactants involved. Typically, this would involve mixing the tert-Butyl indoline-1-carboxylate with the other reactants, and then heating the mixture to facilitate the reaction .
    • Results : The outcome of this application would be the formation of substituted indolines and tetrahydroquinolines .
  • Scientific Field : Organic Chemistry
    • Application : It’s used as a reactant in the synergic synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
    • Method of Application : The specific experimental procedures would depend on the exact reaction conditions and the other reactants involved. Typically, this would involve mixing the tert-Butyl indoline-1-carboxylate with the other reactants, and then heating the mixture to facilitate the reaction .
    • Results : The outcome of this application would be the formation of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Future Directions

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

properties

IUPAC Name

tert-butyl 7-hydroxy-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-5-4-6-10(15)11(9)14/h4-6,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPIBRZJKQQUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697045
Record name tert-Butyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-hydroxyindoline-1-carboxylate

CAS RN

945771-04-0
Record name tert-Butyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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